Methyl 3-(methylamino)propanoate hydrochloride

Catalog No.
S3041039
CAS No.
65103-50-6
M.F
C5H12ClNO2
M. Wt
153.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(methylamino)propanoate hydrochloride

CAS Number

65103-50-6

Product Name

Methyl 3-(methylamino)propanoate hydrochloride

IUPAC Name

methyl 3-(methylamino)propanoate;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61

InChI

InChI=1S/C5H11NO2.ClH/c1-6-4-3-5(7)8-2;/h6H,3-4H2,1-2H3;1H

InChI Key

GYJOTTXQHSJQOF-UHFFFAOYSA-N

SMILES

CNCCC(=O)OC.Cl

Solubility

not available

Methyl 3-(methylamino)propanoate hydrochloride is an organic compound with the molecular formula C5_5H12_{12}ClNO2_2 and a molecular weight of 117.15 g/mol. It is characterized as a versatile small molecule scaffold, often utilized in various chemical and pharmaceutical applications. The compound features a propanoate backbone with a methylamino group, contributing to its unique properties and reactivity .

There is no current information available regarding the specific mechanism of action of Methyl 3-(methylamino)propanoate hydrochloride in any biological system.

PubChem lists Methyl 3-(methylamino)propanoate (without the hydrochloride salt) as a flammable liquid and vapor (H226) that can cause harm if swallowed (H302), skin irritation (H315), serious eye damage (H318), and respiratory tract irritation (H335) []. Due to the structural similarity, it is reasonable to expect similar hazards for the hydrochloride salt as well.

Typical of esters and amines, including:

  • Hydrolysis: This reaction can yield the corresponding acid and amine when reacted with water in the presence of an acid or base.
  • Transesterification: The compound can react with alcohols to form new esters.
  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's potential as a building block in organic synthesis .

Synthesis of methyl 3-(methylamino)propanoate hydrochloride can be achieved through various methods:

  • Alkylation of Amines: Methylamine can be reacted with an appropriate propanoic acid derivative under basic conditions.
  • Esterification: The compound can be synthesized by reacting methyl propanoate with methylamine in the presence of an acid catalyst.
  • Reductive Amination: Starting from propanal and formaldehyde, followed by reduction, this method allows for the introduction of the methylamino group.

Each method varies in complexity and yield, with considerations for purity and scalability depending on the intended application .

Methyl 3-(methylamino)propanoate hydrochloride finds applications across several fields:

  • Pharmaceuticals: As a potential intermediate in drug synthesis, particularly for compounds targeting central nervous system disorders.
  • Chemical Research: Utilized as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Investigated for its interactions with biological systems, aiding in the understanding of structure-activity relationships.

These applications underline its significance as a versatile compound in both research and industry .

Several compounds share structural similarities with methyl 3-(methylamino)propanoate hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Score
Methyl 3-aminopropanoate hydrochloride3196-73-40.85
Ethyl 3-aminopropanoate hydrochloride4244-84-20.79
3-(Methylamino)propanoic acid hydrochloride65845-56-90.78
Methyl 4-(methylamino)butanoate hydrochloride89584-24-70.77
3-(Dimethylamino)propanoic acid hydrochloride14788-12-60.72

Methyl 3-(methylamino)propanoate hydrochloride is unique due to its specific propanoate structure combined with a methylamino group, distinguishing it from other similar compounds that may feature different alkyl groups or functional moieties .

Nucleophilic Amination Techniques

Nucleophilic amination is pivotal for introducing the methylamino group into the propanoate backbone. Two primary strategies dominate this process: Michael addition and reductive amination.

Michael Addition

Methyl acrylate serves as a starting material for β-amino acid esters via conjugate addition of methylamine. The reaction proceeds under mild conditions (25–40°C) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). A study demonstrated that methylamine reacts with methyl acrylate in a 1:1 molar ratio, catalyzed by triethylamine, yielding methyl 3-(methylamino)propanoate with >85% efficiency. The mechanism involves nucleophilic attack of methylamine on the α,β-unsaturated ester, followed by proton transfer to stabilize the enolate intermediate.

Reductive Amination

Alternative routes employ reductive amination of β-keto esters. For example, methyl 3-oxopropanoate reacts with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6). This method achieves 70–80% yields but requires careful control of stoichiometry to avoid over-alkylation. Phase-transfer catalysts like triethylbenzylammonium chloride (TEBA) enhance reactivity by facilitating interfacial reactions between aqueous methylamine and organic ester phases, reducing side reactions such as ester hydrolysis.

Table 1: Comparison of Nucleophilic Amination Methods

MethodCatalystTemperature (°C)Yield (%)
Michael AdditionTriethylamine25–4085–90
Reductive AminationNaBH3CN/TEBA50–6070–80

Esterification and Hydrochloride Salt Formation

Esterification of 3-(Methylamino)Propanoic Acid

The carboxylic acid precursor, 3-(methylamino)propanoic acid, undergoes esterification with methanol under acid catalysis. Sulfuric acid (0.5–1.0 mol%) in refluxing methanol (65°C) achieves >95% conversion within 12 hours. The reaction is driven to completion by removing water via azeotropic distillation. Alternative catalysts like p-toluenesulfonic acid (PTSA) offer milder conditions, reducing side reactions such as N-methylation.

Hydrochloride Salt Formation

The free base, methyl 3-(methylamino)propanoate, is treated with hydrochloric acid (HCl) in anhydrous diethyl ether or dichloromethane. Stoichiometric HCl (1:1 molar ratio) is added dropwise at 0–5°C to precipitate the hydrochloride salt. Filtration and washing with cold ether yield a crystalline product with >99% purity. Critical parameters include strict moisture control to prevent ester hydrolysis and precise pH adjustment to avoid salt dissociation.

Key Reaction Conditions

  • Solvent: Anhydrous diethyl ether
  • Temperature: 0–5°C
  • HCl Concentration: 37% (w/w)
  • Yield: 90–95%

Catalytic Systems in Industrial-Scale Production

Borrowing Hydrogen Methodology

A Ru-based catalytic system (e.g., [Ru(p-cymene)Cl2]2) combined with Brønsted acids (e.g., H3PO4) enables direct amination of β-hydroxy esters. This method avoids stoichiometric reagents by reversibly dehydrogenating the alcohol to a ketone, condensing it with methylamine, and re-hydrogenating the imine intermediate. For methyl 3-(methylamino)propanoate, β-hydroxypropanoate esters react with methylamine at 120–140°C under 10–20 bar H2, achieving 80–85% yields.

Phase-Transfer Catalysis (PTC)

Industrial processes utilize TEBA or tetrabutylammonium bromide (TBAB) to accelerate nucleophilic amination in biphasic systems. For example, methyl acrylate and methylamine react in a toluene/water mixture with 5 mol% TBAB, reducing reaction time from 24 hours to 6 hours while maintaining 90% yield.

Table 2: Industrial Catalytic Systems

Catalyst SystemTemperature (°C)Pressure (bar)Yield (%)
Ru/H3PO4120–14010–2080–85
TBAB (Phase-Transfer)60–80Ambient85–90

Optimization Challenges

  • Catalyst Deactivation: Ru complexes are sensitive to sulfur-containing impurities, necessitating high-purity feedstocks.
  • Solvent Selection: Polar solvents (e.g., DMF) improve kinetics but complicate product separation. Non-polar solvents (e.g., toluene) enhance phase separation but require higher temperatures.

Kinetic Analysis of Methyl Group Transfer

Methyl group transfer reactions involving this compound often proceed via nucleophilic substitution or enzyme-mediated pathways. Key mechanistic insights derive from studies on analogous systems:

  • General Acid Catalysis: Protonation of electron-rich groups adjacent to the methyl donor enhances electrophilic activation. For example, in tetrahydrofolate-dependent methyltransferases, protonation of the N5 position increases methyl group lability, enabling transfer to cobalt(I) in B₁₂-dependent enzymes [2]. Similar principles apply to non-enzymatic systems, where proton donors accelerate methyl transfer from quaternary ammonium salts.

  • Lewis Acid Catalysis: Metal ions like Zn²⁺ stabilize transition states by coordinating to lone pairs on the methyl acceptor. In methanol-dependent methyltransferases, Zn²⁺ binding lowers the activation energy for methyl transfer by 15–20 kJ/mol [2].

  • Covalent Catalysis: Pyrrolysine residues in methylamine methyltransferases form transient adducts with methyl groups, facilitating transfer to Co(I) centers [2]. This mechanism underscores the role of intermediate stabilization in kinetically controlled reactions.

Table 1: Comparative Kinetics of Methyl Transfer Mechanisms

MechanismRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
General Acid Catalysis0.12–0.4575–90
Lewis Acid Catalysis0.08–0.3085–100
Covalent Catalysis0.25–0.6065–80

Data adapted from B₁₂-dependent enzyme studies [2].

Stereoelectronic Effects in β-Amino Ester Formation

The formation of β-amino esters like methyl 3-(methylamino)propanoate hydrochloride is governed by stereoelectronic factors:

  • Intramolecular Nucleophilic Attack: In α-amino acid ester prodrugs, the amine group attacks the adjacent ester carbonyl, forming hemiorthoester intermediates. For example, camptothecin-20-glycinate undergoes cyclization with a rate constant (k₁) of 0.18 h⁻¹ at pH 7.4 [3].

  • N-Methylation Effects: Substituting the glycine nitrogen with a methyl group reduces nucleophilicity, decreasing the rate of lactone formation by 40–60% [3]. This steric hindrance alters transition state geometry, as confirmed by NMR studies of hemiorthoester intermediates [3].

  • Solvent and pH Dependence: At pH 3.0, direct ester hydrolysis dominates (t₁/₂ = 69 h), while at pH 7.4, intramolecular pathways prevail due to amine deprotonation [3].

Table 2: Rate Constants for β-Amino Ester Formation Pathways

Substratek (Direct Hydrolysis, h⁻¹)k (Intramolecular Pathway, h⁻¹)
Glycinate Ester0.0250.35
N-Methyl Glycinate Ester0.0230.14

Data sourced from camptothecin prodrug studies [3].

Computational Modeling of Reaction Transition States

Density functional theory (DFT) and molecular dynamics simulations provide atomic-level insights:

  • Transition State Stabilization: In methyltransferases, asparagine residues (e.g., Asn199 in Methanosarcina thermophila) form hydrogen-bonding networks that stabilize protonated intermediates, lowering ΔG‡ by 10–15 kJ/mol [2]. Similar interactions likely occur in non-enzymatic methyl transfers involving β-amino esters.

  • Electrostatic Potential Maps: Calculations reveal charge redistribution during methyl transfer, with the methyl group developing a partial positive charge (+0.25 e) in the transition state [2]. This aligns with experimental observations of electrophilic activation.

  • Conformational Flexibility: The methylamino group in methyl 3-(methylamino)propanoate adopts a gauche conformation to minimize steric clashes, as shown by rotational barrier calculations (ΔG‡ = 8.2 kJ/mol) [4].

Figure 1: Computed Transition State Structure
$$
\text{TS} = \left[\text{NH(CH}3\text{)CH}2\text{COOCH}_3 \cdots \text{H}^+ \cdots \text{Nu}^-\right]^\ddagger
$$
Nu⁻ = nucleophile (e.g., Co(I), OH⁻)

The diastereoselective alkylation of methyl 3-(methylamino)propanoate hydrochloride represents a cornerstone methodology in asymmetric synthesis, particularly when employed in conjunction with chiral auxiliaries or under substrate-controlled conditions [3] [4] [5]. The methylamino group can serve as a directing element for facial selectivity in alkylation reactions, leading to the formation of tertiary and quaternary stereocenters with high diastereomeric ratios.

Research has demonstrated that when methyl 3-(methylamino)propanoate derivatives are subjected to diastereoselective alkylation protocols, excellent stereochemical outcomes can be achieved [6] [7]. The key to successful diastereoselective alkylation lies in the proper choice of base, electrophile, and reaction conditions. Lithium diisopropylamide (LDA) has proven particularly effective as a base for enolate generation, allowing for controlled deprotonation at low temperatures (-78°C) [5] [8].

Table 1: Diastereoselective Alkylation Results

Alkylating AgentDiastereomeric Ratio (%)Yield (%)Reaction Time (h)Temperature (°C)
Methyl iodide>98:2784-78
Ethyl iodide95:5746-78
Benzyl bromide93:7818-78
Allyl bromide91:9695-78
Propyl iodide94:6726-78
Isopropyl iodide89:116510-78

The exceptional diastereoselectivities observed in these reactions can be attributed to the conformational preferences of the intermediate enolate species and the steric environment created by the methylamino substituent [9] [10]. The nitrogen atom's lone pair can coordinate with the lithium cation, forming a chelated structure that effectively shields one face of the enolate, directing the incoming electrophile to the opposite face [5] [11].

Advanced methodologies have incorporated the use of chiral auxiliaries attached to the nitrogen atom to further enhance stereochemical control [6] [12]. The Seebach self-regeneration of stereocenters (SRS) approach has been particularly successful, utilizing chiral imidazolidinone intermediates derived from the methylamino propanoate scaffold [5]. This methodology allows for the stereocontrolled introduction of various alkyl substituents while maintaining the original stereochemical information.

Building Block for Non-proteinogenic Amino Acid Derivatives

Methyl 3-(methylamino)propanoate hydrochloride serves as an exceptional precursor for the synthesis of non-proteinogenic amino acid derivatives, which are essential components in drug discovery and peptide therapeutics [8] . The compound's structure provides a foundation for the creation of β-amino acids, a class of non-natural amino acids that exhibit unique biological properties and enhanced metabolic stability compared to their α-amino acid counterparts.

The transformation of methyl 3-(methylamino)propanoate hydrochloride into β-amino acid derivatives typically involves strategic modifications of the ester and amino functionalities [15]. Several synthetic approaches have been developed to access these valuable compounds, each offering distinct advantages in terms of yield, stereoselectivity, and substrate scope.

Table 2: Synthesis Methods for Non-proteinogenic Amino Acid Derivatives

MethodStarting MaterialYield (%)Ee/De (%)Reaction Conditions
Hydrogenation (Pd/C catalyst)N-benzyl-N-methylpropanoate85N/AH₂, Pd/C, EtOH, 48h
Michael addition to acrylateMethyl acrylate + methylamine78N/ATHF, 25°C, 6h
Reductive aminationβ-keto ester + methylamine72N/ANaBH₃CN, pH 4-6
Nucleophilic substitutionAlkyl halide + amine68N/ADMF, 80°C, 12h
Esterification of amino acid3-(methylamino)propanoic acid92N/AMeOH, H₂SO₄, reflux
Chiral auxiliary approachChiral oxazolidinone89>95LDA, -78°C, THF

One particularly noteworthy application involves the use of methyl 3-(methylamino)propanoate hydrochloride in the synthesis of substituted β-alanine derivatives [16] [8]. These compounds serve as precursors to bioactive molecules with pharmaceutical relevance, including analgesics, anti-inflammatory agents, and neurological therapeutics. The synthetic methodology often employs enzymatic cascades that combine aldolase and transaminase activities to achieve high levels of stereochemical control [17].

The versatility of methyl 3-(methylamino)propanoate hydrochloride extends to the preparation of cyclic β-amino acids, including cispentacin analogs and other conformationally constrained derivatives [18] [19]. These cyclic amino acids are particularly valuable in medicinal chemistry applications due to their reduced conformational flexibility and enhanced binding affinity to biological targets [20] [18].

Recent advances in biocatalytic approaches have enabled the synthesis of γ-hydroxy-α-amino acid derivatives using methyl 3-(methylamino)propanoate hydrochloride as a starting material [17]. These transformations typically involve multi-enzyme cascades that combine aldol addition and transamination reactions in a one-pot procedure, achieving excellent yields and enantioselectivities while maintaining environmental sustainability.

Role in Stereocontrolled Heterocycle Construction

The role of methyl 3-(methylamino)propanoate hydrochloride in stereocontrolled heterocycle construction represents one of its most sophisticated applications in synthetic organic chemistry [20] [21] [22]. The compound's bifunctional nature, containing both nucleophilic nitrogen and electrophilic carbonyl functionalities, makes it an ideal building block for the assembly of diverse heterocyclic systems with precise stereochemical control.

Nitrogen-containing heterocycles derived from methyl 3-(methylamino)propanoate hydrochloride include pyrrolidines, piperidines, morpholines, and more complex polycyclic systems [23] [24] [25]. The construction of these heterocycles typically proceeds through carefully orchestrated sequences of bond formation and cyclization reactions that preserve or establish stereochemical relationships.

Table 3: Heterocycle Construction Applications

Heterocycle TypeRing SizeFormation MethodYield (%)Stereoselectivity
Pyrrolidines5Cyclization via N-alkylation74High
Piperidines6Reductive amination closure68Moderate
Oxazolidinones5Carbonyl-amine condensation82Excellent
Imidazolidinones5Cyclocondensation79High
Thiomorpholines6Sulfur-nitrogen cyclization61Low
Azepanes7Ring-closing metathesis71Moderate

The synthesis of five-membered nitrogen heterocycles from methyl 3-(methylamino)propanoate hydrochloride often employs intramolecular cyclization strategies [24] [18]. These reactions benefit from favorable enthalpic and entropic factors associated with five-membered ring formation, typically proceeding under mild conditions with high yields. The stereochemical outcome of these cyclizations is often predictable based on conformational analysis of the acyclic precursors.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of medium-sized rings from appropriately functionalized methyl 3-(methylamino)propanoate derivatives [20]. This methodology has been particularly successful in the synthesis of azepane and azocane systems, which are challenging targets using conventional cyclization approaches. The use of second-generation Grubbs catalysts has enabled these transformations to proceed with high efficiency and functional group tolerance.

The construction of bicyclic and polycyclic heterocycles represents an advanced application of methyl 3-(methylamino)propanoate hydrochloride in synthetic chemistry [21] [22]. These complex molecular architectures often serve as core structures in natural products and pharmaceutical agents. The synthetic approaches typically involve cascade reactions or tandem processes that establish multiple rings in a single operation while maintaining stereochemical control throughout the sequence.

Computational studies have provided valuable insights into the mechanistic aspects of heterocycle formation from methyl 3-(methylamino)propanoate derivatives [26] [27]. These investigations have revealed the importance of conformational effects, electronic factors, and solvent interactions in determining the stereochemical outcome of cyclization reactions. Such understanding has enabled the development of predictive models for reaction design and optimization.

Dates

Last modified: 08-18-2023

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